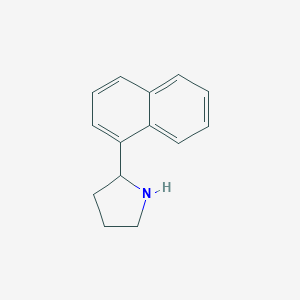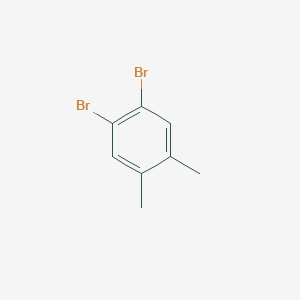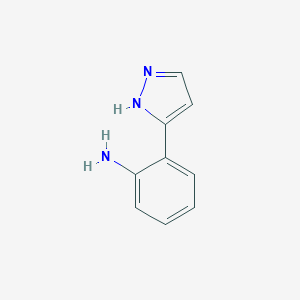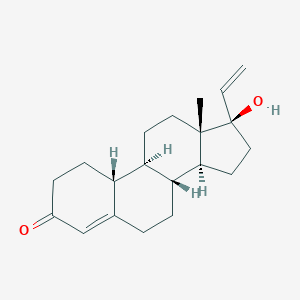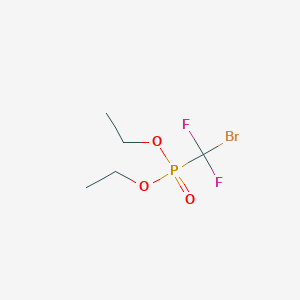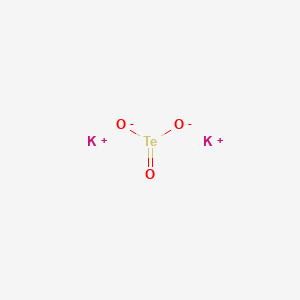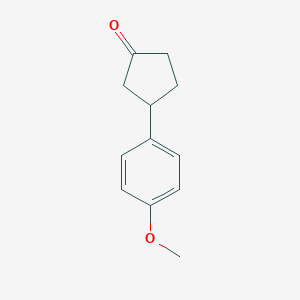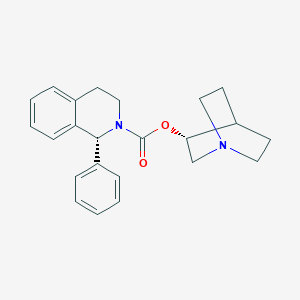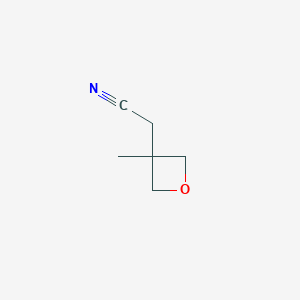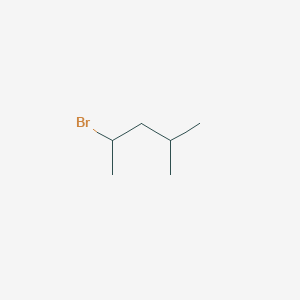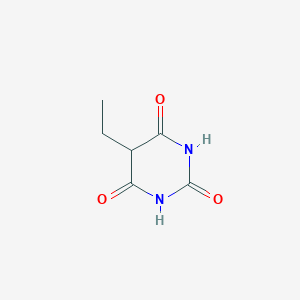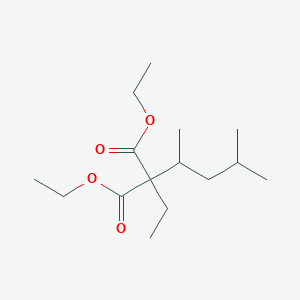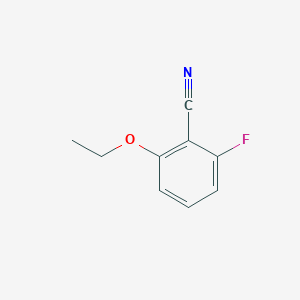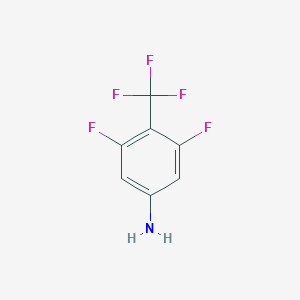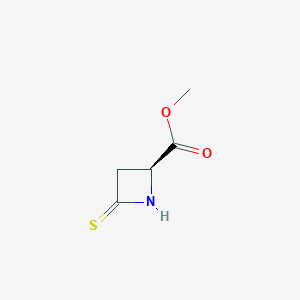
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate, also known as MSAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MSAC is a sulfur-containing azetidine derivative that has been found to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. However, it has been suggested that Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate may exert its biological effects by modulating various signaling pathways in cells. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has also been shown to induce the activation of caspases, which are enzymes that play a key role in apoptosis.
Biochemische Und Physiologische Effekte
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the production of inflammatory mediators. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to induce apoptosis in cancer cells by activating caspases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. However, one limitation is that the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. Additionally, the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues have not been fully characterized.
Zukünftige Richtungen
There are several future directions for the scientific research on Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. One direction is to further investigate the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different signaling pathways in cells. Another direction is to investigate the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cancer cell lines and animal models. Additionally, future research could focus on developing Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate derivatives with improved biological properties.
Synthesemethoden
The synthesis of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate involves the reaction of 2-oxo-2-(methylthio)ethyl acetate with L-cysteine methyl ester hydrochloride in the presence of triethylamine. The reaction yields Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate as a white solid with a melting point of 80-82°C. The purity of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to possess anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to have antifungal and antibacterial activities.
Eigenschaften
CAS-Nummer |
125142-02-1 |
|---|---|
Produktname |
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
Molekularformel |
C5H7NO2S |
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)3-2-4(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1 |
InChI-Schlüssel |
DSPFZVFCMMFCQY-VKHMYHEASA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(=S)N1 |
SMILES |
COC(=O)C1CC(=S)N1 |
Kanonische SMILES |
COC(=O)C1CC(=S)N1 |
Synonyme |
2-Azetidinecarboxylicacid,4-thioxo-,methylester,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



